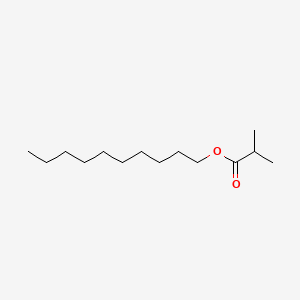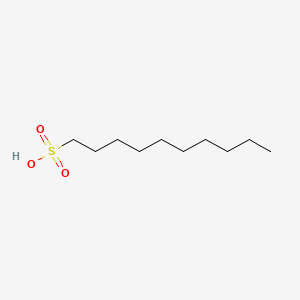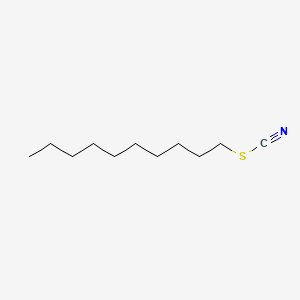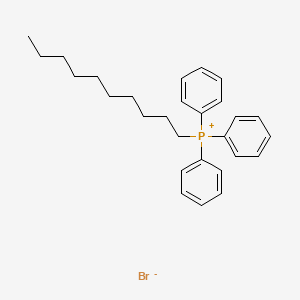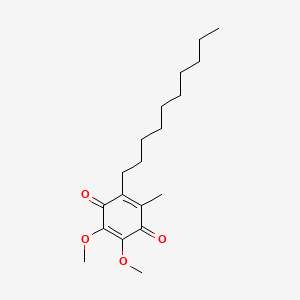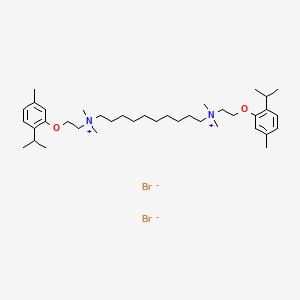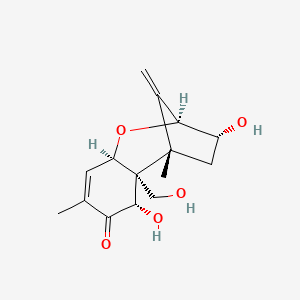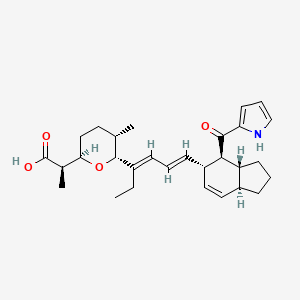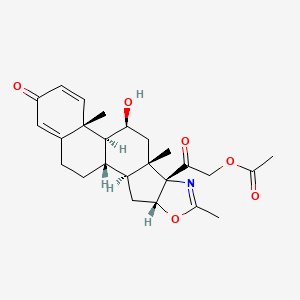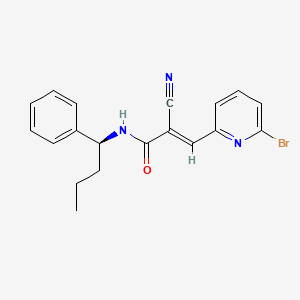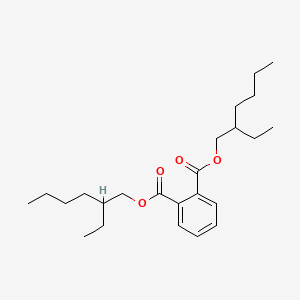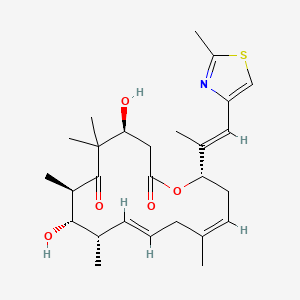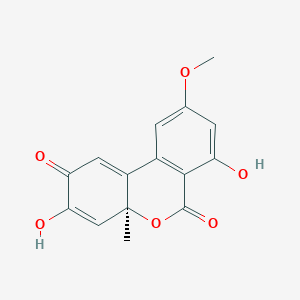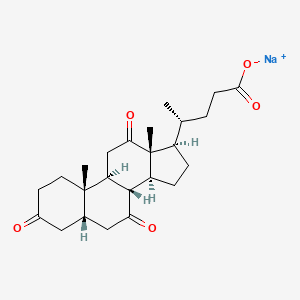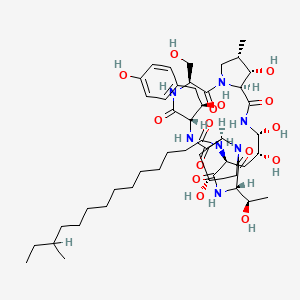
Deoxymulundocandin
概要
説明
Deoxymulundocandin is a lipohexapeptide and a potent antifungal antibiotic of the echinocandin class . It is produced by a strain of Aspergillus, specifically Aspergillus sydowii var. mulundensis . It is closely related to echinocandin B and C but differs by the inclusion of serine instead of threonine in the fifth position of the hexapeptide core and by a 12-methyl myristoyl side chain instead of a lineolyl side chain .
Synthesis Analysis
Echinocandins, the class of antifungal agents to which Deoxymulundocandin belongs, are produced by filamentous fungi. Due to their complex structure, echinocandin antifungal agents are manufactured semisynthetically . The development of optimized echinocandin structures is closely connected to their biosynthesis . Enormous efforts in industrial research and development including fermentation, classical mutagenesis, isotope labeling, and chemical synthesis eventually led to the development of the active ingredients caspofungin, micafungin, and anidulafungin .
Molecular Structure Analysis
Deoxymulundocandin has a molecular formula of C48H77N7O15 . It is a white amorphous powder with a molecular weight of 991 . It is soluble in methanol and dimethyl .
Physical And Chemical Properties Analysis
Deoxymulundocandin is a white amorphous powder . It has a melting point of 167168°C . It has a specific rotation of [a]^5 -28.23° (c 0.25, methanol) .
科学的研究の応用
Antifungal Properties
Deoxymulundocandin is primarily known for its antifungal properties. A study by Mukhopadhyay et al. (1992) highlighted its isolation from the culture of Aspergillus sydowii and established its structure through various analytical methods, confirming its role as a potent antifungal antibiotic (Mukhopadhyay et al., 1992).
Chemical Modification and Synthesis
Deoxymulundocandin has been the subject of chemical modification for enhanced efficacy. A study by Aszodi et al. (2002) discovered a diol-carbonyl transposition reaction in echinocandin structures, including deoxymulundocandin, which could be used for further chemical modifications, potentially enhancing its therapeutic applications (Aszodi et al., 2002).
将来の方向性
The future directions of Deoxymulundocandin and other echinocandins involve further understanding of their biosynthesis at the molecular level . This could potentially lead to the development of more optimized echinocandin structures . Additionally, the full spectrum of echinocandin-type biosynthetic gene clusters, including the gene clusters encoding the starting molecules for the antifungal drugs, caspofungin, micafungin and anidulifungin, are being investigated to determine the evolutionary origins and relationships of the echinocandins and to better understand the chemical logic underpinning the biosynthesis of this class of potent antifungal metabolites .
特性
IUPAC Name |
12-methyl-N-[11,20,21,25-tetrahydroxy-15-(1-hydroxyethyl)-6-[1-hydroxy-2-(4-hydroxyphenyl)ethyl]-3-(hydroxymethyl)-26-methyl-2,5,8,14,17,23-hexaoxo-1,4,7,13,16,22-hexazatricyclo[22.3.0.09,13]heptacosan-18-yl]tetradecanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C48H77N7O15/c1-5-26(2)14-12-10-8-6-7-9-11-13-15-37(62)49-32-22-36(61)44(66)53-46(68)40-41(63)27(3)23-55(40)47(69)33(25-56)50-45(67)39(35(60)20-29-16-18-30(58)19-17-29)52-43(65)34-21-31(59)24-54(34)48(70)38(28(4)57)51-42(32)64/h16-19,26-28,31-36,38-41,44,56-61,63,66H,5-15,20-25H2,1-4H3,(H,49,62)(H,50,67)(H,51,64)(H,52,65)(H,53,68) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GWBOEEVOSDBARW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)CCCCCCCCCCC(=O)NC1CC(C(NC(=O)C2C(C(CN2C(=O)C(NC(=O)C(NC(=O)C3CC(CN3C(=O)C(NC1=O)C(C)O)O)C(CC4=CC=C(C=C4)O)O)CO)C)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C48H77N7O15 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
992.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Deoxymulundocandin | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


